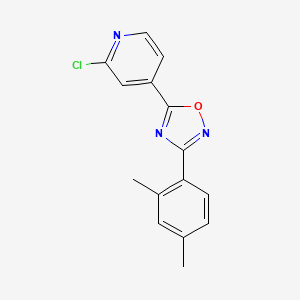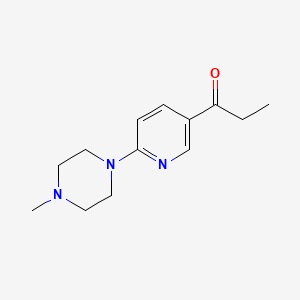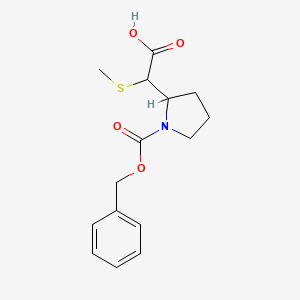
Methyl 3-(5-cyanopyrimidin-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-cyanopyrimidin-2-yl)benzoate is an organic compound with the molecular formula C13H9N3O2 and a molecular weight of 239.23 g/mol . This compound is characterized by the presence of a benzoate ester linked to a cyanopyrimidine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of Methyl 3-(5-cyanopyrimidin-2-yl)benzoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents such as toluene or ethanol, and bases like potassium carbonate.
Chemical Reactions Analysis
Methyl 3-(5-cyanopyrimidin-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(5-cyanopyrimidin-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-cyanopyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting proteins involved in the process . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Methyl 3-(5-cyanopyrimidin-2-yl)benzoate can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds have similar bicyclic structures and are used in various chemical and biological applications.
Furane-2(5H)-one derivatives: These compounds share some structural similarities and are also used in antiviral and antimicrobial research.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research.
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 3-(5-cyanopyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C13H9N3O2/c1-18-13(17)11-4-2-3-10(5-11)12-15-7-9(6-14)8-16-12/h2-5,7-8H,1H3 |
InChI Key |
ISVAVXVROJCVNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



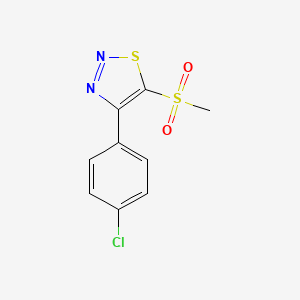
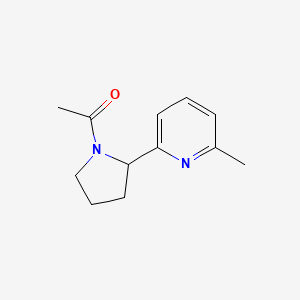
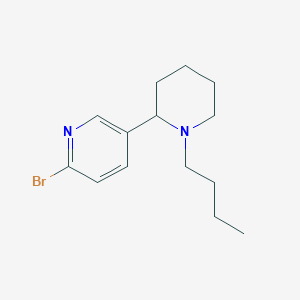
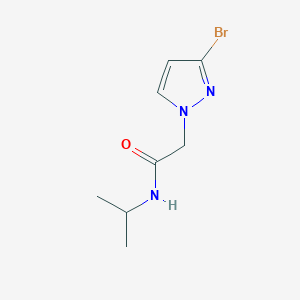
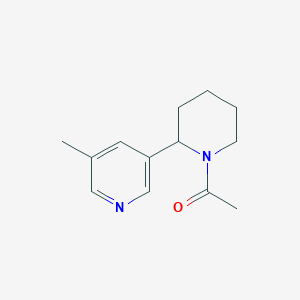
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)

